![molecular formula C20H15BrN6O2 B600904 Monohydroxy Etravirine CAS No. 1246815-68-8](/img/structure/B600904.png)
Monohydroxy Etravirine
Descripción general
Descripción
Monohydroxy Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of human immunodeficiency virus type 1 infection . It is a potent inhibitor of HIV reverse transcriptase and retains activity against wild-type and most NNRTI-resistant HIV .
Synthesis Analysis
The synthesis of Etravirine involves several steps. CYP2C19 is primarily responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of ETR . These metabolites are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .Molecular Structure Analysis
The molecular formula of Monohydroxy Etravirine is C20H15BrN6O2 . The molecular weight is 451.276 Da .Chemical Reactions Analysis
Etravirine and its metabolites are substrates of CYP2C19, CYP3A4, CYP2C9, UGT1A3, and UGT1A8 . UGT1A3 and UGT1A8 were demonstrated to glucuronidate a CYP3A4-dependent monohydroxylated product . Treatment of primary human hepatocytes with ETR resulted in increases in CYP3A4 mRNA levels .Physical And Chemical Properties Analysis
The physical and chemical properties of Monohydroxy Etravirine can be found on the PubChem database .Aplicaciones Científicas De Investigación
Monohydroxy Etravirine: A Comprehensive Analysis of Scientific Research Applications
Antiretroviral Therapy Development: Monohydroxy Etravirine is a derivative of Etravirine, an antiretroviral drug used in the treatment of HIV-1. It may be studied for its potential to contribute to new therapeutic formulations or strategies, especially for patients with multidrug-resistant HIV strains .
Analytical Method Development: This compound is used in the analytical method development and validation (AMV), particularly for Quality Control (QC) applications during the commercial production of Etravirine or for Abbreviated New Drug Applications (ANDA) .
Pharmacokinetic Studies: Researchers may investigate Monohydroxy Etravirine’s pharmacokinetics to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development .
Metabolite Identification: As a metabolite of Etravirine, Monohydroxy Etravirine can be studied to understand the metabolic pathways and the role of various enzymes such as cytochromes P450 in drug metabolism .
Toxicology and Safety Assessment: Monohydroxy Etravirine may be analyzed for its toxicological profile to assess its safety as a potential therapeutic agent or as part of combination therapies.
Drug Resistance Studies: The efficacy of Monohydroxy Etravirine against different strains of HIV, including those resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs), can be an area of research.
Bladder Cancer Research: Although not directly related to Monohydroxy Etravirine, its parent compound Etravirine has been explored for potential therapeutic effects against bladder cancer cells, suggesting a possible avenue for research into related compounds .
Synthesis Optimization: Studies may focus on improving the synthesis process of Monohydroxy Etravirine to enhance yield, reduce reaction time, and lower toxicity .
Mecanismo De Acción
Target of Action
Monohydroxy Etravirine, like its parent compound Etravirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.
Mode of Action
Monohydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking its DNA-dependent and RNA-dependent polymerase activity . This action prevents the virus from replicating within the host cells.
Biochemical Pathways
The primary biochemical pathway affected by Monohydroxy Etravirine is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the drug prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Pharmacokinetics
The pharmacokinetic profile of Monohydroxy Etravirine is expected to be similar to that of Etravirine. Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The pharmacokinetic profile of Etravirine supports twice-daily dosing .
Result of Action
The result of Monohydroxy Etravirine’s action is the inhibition of HIV-1 replication , which helps to control the progression of HIV-1 infection . It retains activity against wild-type and most NNRTI-resistant HIV .
Action Environment
The action of Monohydroxy Etravirine can be influenced by various environmental factors, including the presence of other drugs. Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . Therefore, the efficacy and stability of Monohydroxy Etravirine could be affected by the presence of other drugs that interact with the same CYP isozymes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOCSSSLMRMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858135 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monohydroxy Etravirine | |
CAS RN |
1246815-68-8 | |
Record name | Monomethylhydroxy etravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYLHYDROXY ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.